molecular formula C6H2BrClFNO B6160139 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde CAS No. 2248413-44-5

5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde

Cat. No.: B6160139
CAS No.: 2248413-44-5
M. Wt: 238.4
InChI Key:
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Description

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with an aldehyde functional group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine derivatives followed by formylation to introduce the aldehyde group. For instance, starting with 5-bromo-2-chloro-3-fluoropyridine, the compound can be subjected to Vilsmeier-Haack reaction conditions to introduce the formyl group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 5-bromo-6-chloro-3-fluoropyridine-2-carboxylic acid.

    Reduction: Formation of 5-bromo-6-chloro-3-fluoropyridine-2-methanol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: In the production of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism by which 5-bromo-6-chloro-3-fluoropyridine-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-fluoropyridine
  • 6-Bromo-3-chloro-2-fluoropyridine
  • 5-Chloro-6-fluoro-3-bromopyridine

Uniqueness

5-Bromo-6-chloro-3-fluoropyridine-2-carbaldehyde is unique due to the presence of an aldehyde group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and derivatizations, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

2248413-44-5

Molecular Formula

C6H2BrClFNO

Molecular Weight

238.4

Purity

95

Origin of Product

United States

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